molecular formula C31H36N8 B1192559 4-[[3-[4-[3-[(4-Hydroxy-3-methoxyphenyl)methylamino]propylamino]butylamino]propylamino]methyl]-2-methoxyphenol

4-[[3-[4-[3-[(4-Hydroxy-3-methoxyphenyl)methylamino]propylamino]butylamino]propylamino]methyl]-2-methoxyphenol

Cat. No. B1192559
M. Wt: 520.685
InChI Key: QARFTXJSWPJZDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-6 is a novel potent anti-bacterial, anti-inflammatory and anti-atopic agent, displaying significant potency against drug-resistant bacteria, including methicillin-resistant s. aureus (mrsa), multidrug-resistant p. aeruginosa (mdrpa), and vancomycin-resistant e. faecium (vref)

Scientific Research Applications

  • Reproductive Toxicity of Phenolic Compounds:

    • Compounds like benzophenone-3 (BP-3), which shares a phenolic structure similar to part of the chemical , have been studied for their potential reproductive toxicity. High levels of BP-3 exposure were linked to changes in birth weights and gestational ages in humans, as well as reproductive and genetic changes in animal models. This indicates that phenolic compounds can have significant endocrine-disrupting effects (Ghazipura, McGowan, Arslan, Tanzib Hossain, 2017).
  • Anti-Cancer and Anti-Inflammatory Potential of Hydroxy-methoxyphenyl Compounds:

    • Derivatives like 4′-geranyloxyferulic acid (GOFA), which contain hydroxy and methoxy groups, have shown potential as anti-inflammatory and anti-cancer agents. Studies suggest that such compounds could have protective effects against colon cancer growth and development (Epifano, Fiorito, Taddeo, Genovese, 2015).
  • Antitumorigenic and Antiangiogenic Effects of Methoxyestradiol Compounds:

    • Compounds like 2-methoxyestradiol, with a methoxy group and estrogenic structure, have been studied for their anti-tumorigenic and antiangiogenic effects. These compounds may have protective effects against estrogen-induced cancers in target organs (Zhu, Conney, 1998).
  • Degradation of Pharmaceutical Compounds and Environmental Impact:

    • The degradation pathways, by-products, and biotoxicity of various pharmaceutical compounds, including acetaminophen (ACT), have been studied extensively. This research is critical for understanding the environmental impact and treatment options for these compounds (Qutob, Hussein, Alamry, Rafatullah, 2022).
  • Fluorescent Chemosensors for Detecting Various Analytes:

    • Compounds like 4-Methyl-2,6-diformylphenol (DFP) have been utilized in developing chemosensors due to their selectivity and sensitivity for detecting metal ions, anions, and neutral molecules. Such compounds are valuable for environmental monitoring and chemical analysis (Roy, 2021).

properties

Molecular Formula

C31H36N8

Molecular Weight

520.685

IUPAC Name

N2,N2-Bis(3-aminopropyl)-N4,N6-bis(naphthalen-1-ylmethyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C31H36N8/c32-17-7-19-39(20-8-18-33)31-37-29(34-21-25-13-5-11-23-9-1-3-15-27(23)25)36-30(38-31)35-22-26-14-6-12-24-10-2-4-16-28(24)26/h1-6,9-16H,7-8,17-22,32-33H2,(H2,34,35,36,37,38)

InChI Key

QARFTXJSWPJZDM-UHFFFAOYSA-N

SMILES

NCCCN(CCCN)C1=NC(NCC2=C3C=CC=CC3=CC=C2)=NC(NCC4=C5C=CC=CC5=CC=C4)=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DL-6;  DL 6;  DL6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[3-[4-[3-[(4-Hydroxy-3-methoxyphenyl)methylamino]propylamino]butylamino]propylamino]methyl]-2-methoxyphenol
Reactant of Route 2
4-[[3-[4-[3-[(4-Hydroxy-3-methoxyphenyl)methylamino]propylamino]butylamino]propylamino]methyl]-2-methoxyphenol
Reactant of Route 3
Reactant of Route 3
4-[[3-[4-[3-[(4-Hydroxy-3-methoxyphenyl)methylamino]propylamino]butylamino]propylamino]methyl]-2-methoxyphenol
Reactant of Route 4
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Reactant of Route 4
4-[[3-[4-[3-[(4-Hydroxy-3-methoxyphenyl)methylamino]propylamino]butylamino]propylamino]methyl]-2-methoxyphenol
Reactant of Route 5
4-[[3-[4-[3-[(4-Hydroxy-3-methoxyphenyl)methylamino]propylamino]butylamino]propylamino]methyl]-2-methoxyphenol
Reactant of Route 6
Reactant of Route 6
4-[[3-[4-[3-[(4-Hydroxy-3-methoxyphenyl)methylamino]propylamino]butylamino]propylamino]methyl]-2-methoxyphenol

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